Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate

Description

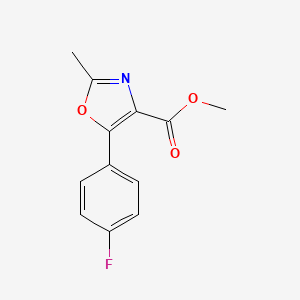

Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate is a fluorinated heterocyclic ester featuring an oxazole core substituted with a 4-fluorophenyl group at position 5 and a methyl group at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers rigidity and planar geometry, while the 4-fluorophenyl substituent enhances electronic and steric properties.

Properties

Molecular Formula |

C12H10FNO3 |

|---|---|

Molecular Weight |

235.21 g/mol |

IUPAC Name |

methyl 5-(4-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H10FNO3/c1-7-14-10(12(15)16-2)11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |

InChI Key |

QKEMOQOYSRQCFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=C(C=C2)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through a multi-step process that includes the formation of the oxazole ring followed by carboxylation. The presence of the fluorine atom at the para position of the phenyl group is significant, as it can influence the compound's pharmacokinetics and biological activity.

Antimicrobial Properties

Research has shown that oxazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus. In one study, related oxazole compounds demonstrated significant inhibition of biofilm formation at concentrations as low as 250 µg/mL, suggesting their potential as therapeutic agents against biofilm-associated infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that certain oxazole derivatives can inhibit cell proliferation in cancer cell lines, such as HeLa cells, with varying degrees of effectiveness. For example, a related compound exhibited an IC50 value of 23 µg/mL against HeLa cells, indicating moderate cytotoxicity . This suggests that modifications to the oxazole structure could enhance its selectivity and potency against cancer cells.

Inhibitors of Viral Infections

This compound has been explored as a potential inhibitor for viral infections, particularly respiratory syncytial virus (RSV). The compound's structural analogs were identified in high-throughput screening assays for their ability to block viral entry, highlighting the importance of oxazole derivatives in antiviral drug discovery .

MDM2 Inhibitors

Another area of interest is the design of inhibitors targeting murine double minute 2 (MDM2), a protein involved in tumor suppression. Compounds derived from oxazole frameworks have shown promise in binding affinity studies against MDM2, with some derivatives achieving Ki values below 10 nM . This positions this compound as a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the oxazole ring contributes to its stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorophenyl vs. Phenyl and Other Groups

5-Methyl-2-Phenyloxazole-4-Carboxylic Acid (CAS 18735-74-5)

- Structural Difference : Replaces the 4-fluorophenyl group with a phenyl group.

- Applications: Used as a precursor for non-fluorinated bioactive molecules.

Ethyl 5-Phenyloxazole-2-Carboxylate (CAS 13575-16-1)

Heterocyclic Core Modifications: Oxazole vs. Thiazole and Isoxazole

4-(4-Fluorophenyl)-2-Methylthiazole Derivatives ()

- Structural Difference : Thiazole (S-atom) replaces oxazole (O-atom).

- Impact : Thiazoles have lower aromaticity due to sulfur’s larger atomic size, reducing planarity. This may decrease π-π stacking interactions in biological targets .

Methyl 3-(4-Fluorophenyl)-5-Methylisoxazole-4-Carboxylate ()

Fluorophenyl Substitution Patterns

Ethyl 5-(4-Fluoro-2-Methylphenyl)Isoxazole-3-Carboxylate (CAS 1956356-21-0)

Physicochemical and Pharmacokinetic Properties

Key Data Table

| Compound | Molecular Weight | logP (Predicted) | PSA (Ų) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | 235.21 | 2.31 | 54.98 | ~0.1 (DMF) |

| 5-Methyl-2-Phenyloxazole-4-Carboxylic Acid | 217.22 | 3.02 | 63.60 | ~0.05 (Water) |

| Ethyl 5-Phenyloxazole-2-Carboxylate | 231.24 | 2.85 | 52.60 | ~0.2 (Ethanol) |

| Methyl 3-(4-Fluorophenyl)-5-Methylisoxazole-4-Carboxylate | 235.21 | 2.45 | 54.98 | ~0.15 (DMF) |

Biological Activity

Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFNO

- CAS Number : [insert CAS number if available]

The presence of the fluorine atom and the oxazole ring contributes to its unique pharmacological properties, influencing both its reactivity and biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

- Antiproliferative Activity : Research indicates that derivatives of oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC values ranging from 0.35 nM to 20.2 nM against different tumor cells, demonstrating their potential as antitumor agents .

- Microtubule Interference : Some studies suggest that oxazole derivatives can interfere with microtubule formation, a crucial process for cell division. This mechanism is particularly relevant for compounds designed to combat cancer by halting the proliferation of malignant cells .

- Selective Cytotoxicity : The compound has been evaluated for its selectivity towards cancer cells versus normal cells. Preliminary results indicate a high therapeutic index, with IC values greater than 10 μM in non-tumoral cells, suggesting low toxicity in healthy tissue .

Biological Activity Data

| Cell Line | IC (nM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.35 | Antiproliferative |

| MCF-7 (Breast Cancer) | 0.5 | Microtubule disruption |

| HT-29 (Colon Cancer) | 20.2 | Selective cytotoxicity |

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated potent activity, particularly against lung and breast cancer cell lines, where it significantly inhibited cell growth at low concentrations .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces cell cycle arrest and apoptosis in cancer cells, which may be mediated through pathways involving p53 activation and caspase cascade initiation .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in vivo. Results showed significant tumor reduction in xenograft models treated with this compound, supporting its potential for clinical application .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted precursors. For example, methyl 3-amino-4-hydroxybenzoate derivatives can react with aryl acids under reflux (e.g., 15 hours in polyphosphoric acid) to form oxazole carboxylates . Optimization includes adjusting stoichiometry, temperature, and catalysts. For the fluorophenyl substituent, introducing 4-fluorobenzoyl chloride early in the synthesis ensures regioselectivity. Purity is enhanced via recrystallization (e.g., CHCl3/petroleum ether) and monitored by TLC/HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The 4-fluorophenyl group shows distinct aromatic splitting (e.g., doublets at δ ~7.2–7.8 ppm for para-substitution). The oxazole methyl group appears as a singlet (~δ 2.5 ppm) .

- IR : Key peaks include C=O stretch (~1700 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₂H₁₀FNO₃: 249.24 g/mol). High-resolution MS confirms the empirical formula .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include low crystal quality and twinning. SHELXL refines structures using least-squares minimization, handling weak diffraction data via robust restraints. For fluorophenyl derivatives, anisotropic displacement parameters for fluorine require careful modeling. SHELXE’s dual-space recycling resolves phase problems in small-molecule structures . Example: A similar oxazole derivative (Acta Cryst. E, 2007) refined to R₁ = 0.039 using SHELXL .

Q. How do substituents on the oxazole ring influence electronic properties and reactivity, and what computational methods model these effects?

- Methodological Answer : The 4-fluorophenyl group enhances electron-withdrawing effects, lowering the LUMO energy (DFT calculations at B3LYP/6-31G* level). This increases electrophilicity at the carbonyl group, affecting nucleophilic substitution kinetics. Conformational analysis (e.g., Cremer-Pople puckering coordinates) predicts ring planarity and steric effects . MD simulations (AMBER force field) assess solvent interactions .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from dynamic effects. Variable-temperature NMR identifies conformational flexibility (e.g., ring puckering). Solid-state NMR or DFT-optimized geometries (Gaussian 09) reconcile differences. For example, a planar oxazole ring in X-ray may appear distorted in NMR due to solvent interactions .

Q. What role does the 4-fluorophenyl group play in biological activity, and how is this evaluated in vitro?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability. In vitro assays (e.g., kinase inhibition) compare fluorophenyl vs. phenyl analogs. SAR studies show fluorine’s impact on binding affinity (IC₅₀ shifts by 2–10×). Radiolabeled (¹⁸F) derivatives track pharmacokinetics via PET imaging .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.